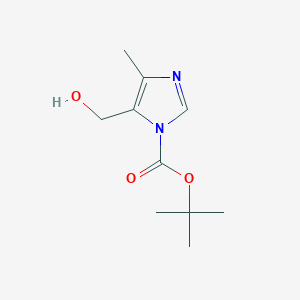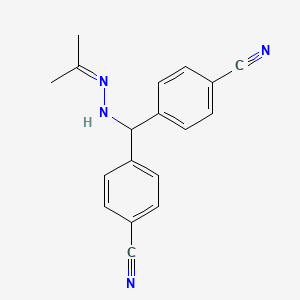
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. One common method involves heating the reaction mixture under reflux conditions with a catalytic amount of sodium iodide at 65°C for 28 hours . Another method includes the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group and phenyl ring but differs in the core structure, which is a tetrahydropyrimidine instead of a quinoline.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their biological activities, similar to Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities
Propiedades
Número CAS |
5428-31-9 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
ethyl 4-oxo-6-phenyl-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)16-11-17(20)14-10-13(8-9-15(14)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) |
Clave InChI |
CIKFPAYTONMDRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)
![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)


![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)




![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)



